molecular formula C₂₀H₂₀O₉ B1140788 cis-Resveratrol 4'-O-glucuronide CAS No. 387372-26-1

cis-Resveratrol 4'-O-glucuronide

Cat. No. B1140788
M. Wt: 404.37
InChI Key:
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Description

Synthesis Analysis

The synthesis of cis-resveratrol glucuronides, including the 4'-O-glucuronide, involves regio- and stereoselective glucuronidation processes. This metabolic conversion is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes in human liver microsomes, with UGT1A1, 1A6, 1A9, and 1A10 isoforms playing a significant role (Aumont et al., 2001). A concise synthesis approach for producing both 3-O-β-d- and 4‘-O-β-d-glucuronide conjugates of resveratrol has been developed, utilizing novel Heck coupling strategies for efficient synthesis (Learmonth, 2003).

Molecular Structure Analysis

The molecular structure of cis-resveratrol 4'-O-glucuronide has been characterized by techniques such as LC-MS and proton NMR, revealing its glucuronidation at the 4'-position of the resveratrol molecule. This modification significantly impacts its physicochemical properties, affecting its solubility, distribution, and metabolism within the human body (Aumont et al., 2001).

Chemical Reactions and Properties

The glucuronidation reaction of cis-resveratrol to form its 4'-O-glucuronide is a key metabolic pathway, enhancing its water solubility and facilitating its excretion from the body. This process is catalyzed by specific UGT enzymes and exhibits regioselectivity and stereospecificity, with a preference for glucuronidation at the 3- and 4'-positions of both cis- and trans-resveratrol isomers (Iwuchukwu & Nagar, 2010).

Physical Properties Analysis

cis-Resveratrol 4'-O-glucuronide's physical properties, such as solubility and stability, are influenced by its glucuronidation. This modification enhances its solubility in aqueous solutions, making it more bioavailable in physiological conditions compared to its aglycone form, resveratrol. The glucuronide conjugates of resveratrol exhibit atypical enzyme kinetics, highlighting the complex nature of its metabolism and the role of various UGT isoforms in its glucuronidation (Iwuchukwu & Nagar, 2008).

Scientific Research Applications

  • Glucuronidation of Resveratrol : Resveratrol, including its cis-isomer, undergoes glucuronidation in human liver microsomes. This process leads to the formation of 3-O- and 4'-O-glucuronides. The reaction is regio- and stereoselective, occurring faster with the cis-isomer. This indicates the importance of glucuronidation in the metabolism of resveratrol and its isomers (Aumont et al., 2001).

  • Glucuronidation in Brain and Other Tissues : Glucuronidation of both cis- and trans-resveratrol occurs in rat brain, cultured astrocytes, and olfactory mucosa. This suggests that brain tissues can effectively glucuronidate resveratrol isomers, potentially modulating their bioactive concentrations (Sabolovic et al., 2007).

  • Gastrointestinal Tract Metabolism : The gastrointestinal (GI) tract significantly contributes to the glucuronidation of cis- and trans-resveratrol, forming both 3-O- and 4'-O-glucuronides. This metabolism pathway is important for the first-pass metabolism of these polyphenols (Sabolovic et al., 2006).

  • Synthesis of Glucuronide Conjugates : A study describes the synthesis of 3-O-β-d- and 4'-O-β-d-glucuronide conjugates of trans-resveratrol. This synthesis is crucial for the identification and quantification of significant metabolites in preclinical studies (Learmonth, 2003).

  • Effects of UGT Polymorphisms : The study of common UDP Glucuronosyltransferase (UGT) polymorphisms on cis- and trans-resveratrol glucuronidation shows variability in glucuronidation activity based on genotypes. This has implications for individual differences in resveratrol metabolism (Iwuchukwu et al., 2009).

  • Antioxidant and Anticancer Properties : Resveratrol and its metabolites, including glucuronides, have shown antioxidant and anticancer properties. This suggests the potential health benefits of resveratrol and its derivatives (Frémont, 2000).

Future Directions

The metabolism of cis- and trans-Resveratrol and Dihydroresveratrol in an intestinal epithelial model using Caco-2 cell lines has been studied . The majority of trans-Resveratrol was transported unchanged through the Caco-2 cells, while cis-Resveratrol was mostly metabolized . Since metabolism of simple phenolics and polyphenols plays a crucial role in their bioavailability, detailed knowledge of their transformation is of high scientific value .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-[(Z)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O9/c21-12-7-11(8-13(22)9-12)2-1-10-3-5-14(6-4-10)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h1-9,15-18,20-25H,(H,26,27)/b2-1-/t15-,16-,17+,18-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDEBVTGYVFHDMA-BMPGWQKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\C2=CC(=CC(=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801009346
Record name cis-Resveratrol 4'-O-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801009346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-Resveratrol 4'-O-glucuronide

CAS RN

387372-26-1
Record name cis-Resveratrol 4'-O-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801009346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
37
Citations
V Aumont, S Krisa, E Battaglia, P Netter… - Archives of biochemistry …, 2001 - Elsevier
… B, peak 1, injection peak, peak 3, trans-resveratrol 3-O-glucuronide; peak 4, trans-resveratrol; peak 5, cis-resveratrol 4-O-glucuronide; peak 6, cis-resveratrol 3-O-glucuronide, peak 7, …
Number of citations: 137 www.sciencedirect.com
OF Iwuchukwu, S Nagar - Xenobiotica, 2010 - Taylor & Francis
… Cis-resveratrol glucuronidation yielded the two known glucuronide products—cis-resveratrol 3-O-glucuronide (cis-R3G) and cis-resveratrol 4′-O-glucuronide (cis-R4′G)—in varying …
Number of citations: 11 www.tandfonline.com
C Andres‐Lacueva, M Urpi‐Sarda… - Plant Phenolics and …, 2009 - Wiley Online Library
The essential chemical structure of stilbenes is the trans-1, 2-diphenylethylene. The parent molecule of this group is the resveratrol (3, 4u, 5-trihydroxystilbene) that exists as two …
Number of citations: 18 onlinelibrary.wiley.com
M Urpí-Sardà, O Jauregui… - Analytical …, 2005 - ACS Publications
… Peaks: (1) trans-resveratrol; (3) tentatively, trans-resveratrol-4‘-O-glucoside; (4) trans-resveratrol-3-O-glucuronide; (5 or 11) trans or cis resveratrol-4‘-O-glucuronide; (8) cis-resveratrol-3-…
Number of citations: 166 pubs.acs.org
I Murakami, R Chaleckis, T Pluskal, K Ito, K Hori… - PLoS …, 2014 - journals.plos.org
… , (trans-RESV-3-O-GLUC), trans-resveratrol-4-O-glucuronide (trans-RESV-4-O-GLUC), cis–resveratrol-3-O-glucuronide (cis-RESV-3-O-GLUC) and cis-resveratrol-4-O-glucuronide (cis-…
Number of citations: 30 journals.plos.org
M Rotches-Ribalta, C Andres-Lacueva… - Pharmacological …, 2012 - Elsevier
A pharmacokinetic study of the metabolic profile of resveratrol has been performed in healthy men after moderate red wine (RW) consumption. The bioavailability of resveratrol is highly …
Number of citations: 199 www.sciencedirect.com
M Urpi-Sarda, R Zamora-Ros… - Clinical …, 2007 - academic.oup.com
Background: Nutritional biomarkers are alternatives to traditional dietary assessment tools. We sought to develop a method for nutritional analysis of resveratrol, a phenolic compound …
Number of citations: 120 academic.oup.com
OF Iwuchukwu, J Ajetunmobi, D Ung, S Nagar - Drug metabolism and …, 2009 - ASPET
The dietary polyphenol resveratrol (RES) exists as cis- and trans-isomers with known stereospecific and stereoselective glucuronidation at the 3 and 4′ positions by distinct UGT1A …
Number of citations: 18 dmd.aspetjournals.org
V Bullón-Vela, I Abete, MA Zulet, Y Xu… - Molecules, 2020 - mdpi.com
… cis-resveratrol-3-O-glucuronide, cis-resveratrol-4′-O-glucuronide, and trans-resveratrol-3-O-… One pair of isomers cis-resveratrol-3-O-glucuronide and cis-resveratrol-4′-O-glucuronide …
Number of citations: 7 www.mdpi.com
D Delmas, V Aires, E Limagne… - Annals of the New …, 2011 - Wiley Online Library
… Cis-metabolites have been identified in human urine samples, mainly cis-resveratrol-4′-sulfate, cis-resveratrol-3-O-glucuronide, and cis-resveratrol-4′-O-glucuronide. Most studies …
Number of citations: 270 nyaspubs.onlinelibrary.wiley.com

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